5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a furamide group, and a phenyl ring substituted with an isothiazolidine-1,1-dioxide moiety
Preparation Methods
The synthesis of 5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the furamide group and the isothiazolidine-1,1-dioxide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its molecular targets and effects.
Comparison with Similar Compounds
5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
5-bromoindole derivatives: These compounds share the bromine atom and indole structure but differ in their functional groups and biological activities.
Phenylpiperidines: These compounds contain a phenyl ring and a piperidine moiety, similar to the phenyl ring in this compound.
Indazole derivatives: These compounds have an indazole core structure and exhibit various biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c15-13-7-6-12(21-13)14(18)16-10-2-4-11(5-3-10)17-8-1-9-22(17,19)20/h2-7H,1,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDRFROHVDPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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